2-Amino-5,6-dichloropyridine-3-carboxylic acid

Description

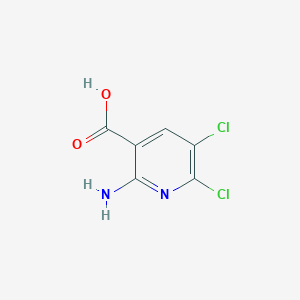

2-Amino-5,6-dichloropyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by an amino group at position 2, chlorine atoms at positions 5 and 6, and a carboxylic acid group at position 2. The compound’s molecular formula is inferred as C₆H₄Cl₂N₂O₂, with a molecular weight of ~207.02 g/mol (based on similar dichloropyridine derivatives) .

Properties

IUPAC Name |

2-amino-5,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)5(9)10-4(3)8/h1H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKILTMUAPKMALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dichloropyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by amination and carboxylation reactions. One common method starts with 2,6-dichloropyridine, which undergoes nitration to form 2,6-dichloro-3-nitropyridine. This intermediate is then reduced to 2,6-dichloro-3-aminopyridine, which is subsequently carboxylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dichloropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Agricultural Applications

Weed Control:

2-Amino-5,6-dichloropyridine-3-carboxylic acid is primarily utilized as a herbicide. It acts by inhibiting the growth of unwanted plants, making it effective in agricultural settings. The compound is absorbed through the foliage and roots of plants, leading to growth disruption and eventual death of the weeds. It is particularly effective in controlling weeds in non-agricultural cropping regions and pastures .

Table 1: Efficacy of this compound in Weed Control

| Crop Type | Application Rate (g/ha) | Efficacy (%) | Target Weeds |

|---|---|---|---|

| Rape | 100 | 90 | Annual bluegrass |

| Buckwheat | 150 | 85 | Common lambsquarters |

| Sugarbeet Fields | 200 | 95 | Pigweed |

Pharmaceutical Applications

Potential Therapeutic Uses:

Research indicates that derivatives of this compound may exhibit pharmacological activities. For instance, compounds with similar structures have shown potential as anti-inflammatory agents and in the treatment of hypertension . The antioxidant properties of related compounds have also been studied, suggesting a broader therapeutic potential .

Case Study: Antioxidant Activity

A study on related pyridine derivatives demonstrated significant antioxidant activity using the DPPH radical scavenging method. Compounds structurally similar to this compound showed high efficacy in reducing oxidative stress markers .

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Differences :

- The amino group at position 2 may enhance its reactivity in coupling reactions compared to non-amino analogs .

- Functional Groups: The presence of both amino and carboxylic acid groups distinguishes it from simpler dichloronicotinic acids, making it a bifunctional intermediate for drug synthesis .

Physicochemical Properties

- Melting Point: Estimated to be 150–160°C based on analogs like 3-amino-2,6-dichloropyridine (mp 122–123°C) and clopyralid (mp 144–146°C) .

- Solubility: Polar substituents (COOH, NH₂) may improve water solubility compared to non-functionalized dichloropyridines, though chlorine atoms could counteract this effect .

Biological Activity

2-Amino-5,6-dichloropyridine-3-carboxylic acid (CAS 1368314-01-5) is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyridine ring with two chlorine substituents and an amino group, which contribute to its unique chemical reactivity and biological properties. The presence of the carboxylic acid moiety enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cellular systems. It acts as an inhibitor of various enzymes and receptors, disrupting normal cellular processes. The exact pathways affected can vary based on the application context, but preliminary studies suggest it may influence signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The structural characteristics—specifically the amino and chlorine groups—enhance its ability to penetrate bacterial cell membranes and interact with essential cellular components. This suggests potential efficacy against various bacterial strains, although specific studies detailing its spectrum of activity are still required.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives of dichloropyridine compounds have been shown to possess significant antiproliferative effects against cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer types, including breast and colon cancer cells .

Case Studies

-

Study on Antiproliferative Effects :

- A series of derivatives based on this compound were synthesized and tested against human cancer cell lines.

- Results indicated that modifications to the core structure could enhance potency; for example, compounds with additional functional groups showed improved activity against MDA-MB-231 (triple-negative breast cancer) cells with IC50 values below 20 µM .

- Mechanistic Insights :

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Moderate | Exhibits dual activity |

| 2-Amino-4,5-dichloropyridine | Limited | Low | Less effective than its derivative |

| 2-Chloro-6-methylaminopyridine | Yes | High | Stronger anticancer properties |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In vivo Studies : Assessing the pharmacokinetics and bioavailability in animal models.

- Structure-Activity Relationship (SAR) : Systematic modification of the compound to optimize efficacy and reduce toxicity.

- Combination Therapies : Evaluating synergistic effects with existing chemotherapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5,6-dichloropyridine-3-carboxylic acid, and what are the critical reaction conditions?

- Methodological Answer : A common approach involves starting with halogenated pyridine precursors. For example, 2,6-dichloropyridine-3-carboxylic ester can undergo sequential functionalization: selective amination at the 2-position via nucleophilic substitution, followed by controlled chlorination at the 5- and 6-positions. Reaction conditions such as temperature (80–120°C), catalysts (e.g., Pd for coupling reactions), and solvent polarity (DMF or THF) are critical to avoid over-chlorination or byproduct formation . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the target compound .

Q. How can researchers ensure the purity of this compound using analytical techniques?

- Methodological Answer : Purity validation typically employs a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities .

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., distinguishing 5,6-dichloro vs. 3,6-dichloro isomers) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHClNO: ~210.96) and detect halogen isotopic patterns .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests show degradation at pH < 3 (acidic hydrolysis of the carboxylic acid group) and pH > 10 (base-catalyzed dechlorination). For long-term storage, lyophilization and storage at -20°C under inert atmosphere (N) are advised to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Solutions include:

Q. How does the electronic effect of chlorine substituents influence the reactivity of this compound in coupling reactions?

- Methodological Answer : The electron-withdrawing Cl groups at positions 5 and 6 deactivate the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 2-amino group. For Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh)) and microwave-assisted heating (100–150°C) improve yields by overcoming electronic deactivation . Computational studies (DFT) predict regioselectivity in cross-coupling reactions .

Q. What mechanistic insights explain the compound’s potential as an enzyme inhibitor in biochemical assays?

- Methodological Answer : The dichloro-pyridine scaffold mimics transition states in enzyme active sites. For example:

Q. How can researchers address batch-to-batch variability in catalytic activity during scale-up synthesis?

- Methodological Answer : Variability often stems from trace metal contaminants. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.